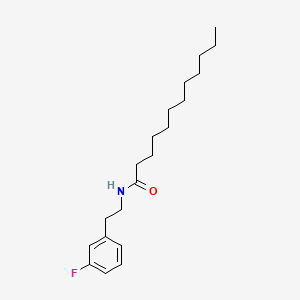

N-(3-Fluorophenethyl)dodecanamide

Description

BenchChem offers high-quality N-(3-Fluorophenethyl)dodecanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Fluorophenethyl)dodecanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3-fluorophenyl)ethyl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32FNO/c1-2-3-4-5-6-7-8-9-10-14-20(23)22-16-15-18-12-11-13-19(21)17-18/h11-13,17H,2-10,14-16H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWLFIDZHVSOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661977 | |

| Record name | N-[2-(3-Fluorophenyl)ethyl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914381-27-4 | |

| Record name | N-[2-(3-Fluorophenyl)ethyl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Potential Role of N-(3-Fluorophenethyl)dodecanamide in Lipidomics

Abstract

This technical guide provides a comprehensive exploration of the potential role of the novel lipid molecule, N-(3-Fluorophenethyl)dodecanamide, within the field of lipidomics. While direct experimental data on this specific compound is not yet available in peer-reviewed literature, this document constructs a robust theoretical framework based on the well-established biology of its constituent chemical moieties and the broader family of N-acyl amides. We will delve into its hypothetical biosynthesis, potential signaling pathways, and plausible physiological functions. Furthermore, this guide outlines a detailed, field-proven lipidomics workflow for researchers and drug development professionals aiming to investigate N-(3-Fluorophenethyl)dodecanamide, from chemical synthesis and sample preparation to advanced mass spectrometry-based analysis. This document serves as a foundational resource to stimulate and guide future research into this promising, yet uncharted, area of lipid signaling.

Introduction: The Expanding Universe of Bioactive N-Acyl Amides

The field of lipidomics has unveiled a vast and intricate network of bioactive lipids that function as signaling molecules, far beyond their classical roles in energy storage and membrane structure.[1] Among these, the N-acyl amides represent a diverse and functionally significant class of endogenous fatty acid derivatives.[2][3] This family is characterized by a fatty acyl group linked to a primary amine via an amide bond, giving rise to a wide array of molecules with pleiotropic physiological effects.[2][3] Prominent members, such as the N-acylethanolamines (NAEs), which include the endocannabinoid anandamide, have been extensively studied for their roles in pain, inflammation, and neuromodulation.[4][5]

N-(3-Fluorophenethyl)dodecanamide (CAS 914381-27-4) is a structurally intriguing member of this family, composed of a C12 saturated fatty acid (dodecanoic acid) and a fluorinated phenethylamine moiety.[6] While this molecule is commercially available for research purposes, its biological significance remains uncharacterized. This guide will, therefore, provide a prospective analysis of its potential role in lipidomics, drawing parallels from well-documented N-acyl amides and considering the unique structural contributions of its components.

Hypothetical Biosynthesis and Metabolism

The biosynthesis of N-acyl amides can occur through several enzymatic pathways. Based on the known mechanisms for similar molecules, we can propose a plausible route for the endogenous formation of N-(3-Fluorophenethyl)dodecanamide.

Proposed Biosynthetic Pathway

The most probable pathway involves the direct condensation of an activated dodecanoic acid (dodecanoyl-CoA) with 3-fluorophenethylamine. This reaction would be catalyzed by an N-acyltransferase enzyme. While the specific enzyme responsible for this theoretical reaction is unknown, various N-acyltransferases have been shown to exhibit broad substrate specificity.

Caption: Hypothetical enzymatic synthesis of N-(3-Fluorophenethyl)dodecanamide.

Predicted Catabolism

The primary route for the degradation of many N-acyl amides is hydrolysis by the enzyme Fatty Acid Amide Hydrolase (FAAH) or, within the lysosome, by N-acylethanolamine-hydrolyzing acid amidase (NAAA).[7][8][9] It is highly probable that N-(3-Fluorophenethyl)dodecanamide would be a substrate for one or both of these enzymes, yielding dodecanoic acid and 3-fluorophenethylamine. The rate of hydrolysis would be a critical determinant of the molecule's biological half-life and signaling activity. The fluorine substitution on the phenethylamine ring could potentially alter its affinity for and the kinetics of its degradation by these enzymes.[10]

Potential Biological Roles and Mechanisms of Action

By dissecting the molecule into its constituent parts—dodecanamide and a fluorophenethyl group—we can hypothesize its potential biological activities.

Interaction with Cannabinoid and Vanilloid Systems

Many N-acyl amides interact with the endocannabinoid system. While N-palmitoylethanolamide (PEA) and N-oleoylethanolamide (OEA) do not bind directly to cannabinoid receptors with high affinity, they can potentiate the effects of endocannabinoids like anandamide through an "entourage effect," often by competing for degradation by FAAH.[11] It is plausible that N-(3-Fluorophenethyl)dodecanamide could act similarly. Furthermore, some N-acyl amides are known to be agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation.[4][12] The potential for this novel lipid to modulate these pathways warrants investigation.

Neuromodulatory and Psychoactive Potential

The inclusion of a fluorophenethylamine moiety is particularly noteworthy. Phenethylamines are a class of compounds with well-known psychoactive and neuromodulatory properties. The introduction of a fluorine atom can significantly alter a molecule's pharmacological profile, including its binding affinity for receptors and transporters in the central nervous system, as well as its metabolic stability.[10] Given that fluorinated phenethylamines are explored in the development of drugs for neurological disorders, N-(3-Fluorophenethyl)dodecanamide could potentially cross the blood-brain barrier and exert effects on neuronal signaling.[13]

Metabolic Regulation

Long-chain N-acyl amides are increasingly recognized for their roles in metabolic regulation. For instance, N-oleoylethanolamine is known to regulate feeding and body weight. The dodecanamide portion of the molecule suggests a potential role in modulating lipid metabolism and energy homeostasis.[5]

A Practical Guide to Investigating N-(3-Fluorophenethyl)dodecanamide in a Lipidomics Workflow

For researchers poised to explore the biological relevance of this novel lipid, a robust and validated experimental workflow is paramount. The following sections detail a comprehensive approach, grounded in established lipidomics principles.

Step 1: Synthesis and Characterization

As this is not a known endogenous molecule, initial studies will require a chemically synthesized and purified standard. A standard amide coupling reaction, for example, using dodecanoyl chloride and 3-fluorophenethylamine, would be a viable synthetic route.[14][15] Rigorous characterization of the synthesized standard by Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry is a critical first step to confirm its identity and purity.

Step 2: In Vitro and In Vivo Sample Preparation

The extraction of N-acyl amides from biological matrices requires methods that efficiently recover these relatively non-polar molecules while minimizing degradation.

Protocol for Lipid Extraction from Tissues or Cells:

-

Homogenization: Homogenize frozen tissue or cell pellets in a solvent mixture such as 2:1:1 chloroform:methanol:phosphate-buffered saline, containing an appropriate internal standard (e.g., a deuterated analog of the target molecule).

-

Phase Separation: Centrifuge the homogenate to separate the organic and aqueous phases. The lipids will be in the lower organic phase.

-

Extraction: Collect the organic phase and re-extract the aqueous phase with chloroform.

-

Drying and Reconstitution: Pool the organic phases, dry under a stream of nitrogen, and reconstitute the lipid extract in a solvent suitable for LC-MS analysis (e.g., 90:10 methanol:chloroform).

Step 3: Targeted Lipidomics Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid molecules.[16][17]

Caption: A comprehensive workflow for the analysis of N-(3-Fluorophenethyl)dodecanamide.

LC-MS/MS Parameters:

-

Chromatography: A reverse-phase column (e.g., C18) is suitable for separating N-acyl amides. A gradient elution with mobile phases containing water, acetonitrile, and a modifier like formic acid or ammonium acetate is typically employed.

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is generally optimal for N-acyl amides.[16]

-

Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole or QTRAP mass spectrometer provides the highest sensitivity and specificity. The MRM transition would be from the protonated parent ion [M+H]+ to a specific fragment ion. For N-(3-Fluorophenethyl)dodecanamide (C20H32FNO, MW: 321.47), the precursor ion would be m/z 322.25. The product ion would likely result from the cleavage of the amide bond, yielding a fragment corresponding to the fluorophenethyl moiety.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | Amide nitrogen is readily protonated.[16] |

| Precursor Ion (Q1) | m/z 322.25 | [M+H]+ of N-(3-Fluorophenethyl)dodecanamide. |

| Product Ion (Q3) | To be determined empirically | Likely a fragment of the fluorophenethyl group. |

| Collision Energy | To be optimized empirically | Energy required to induce characteristic fragmentation. |

| Internal Standard | Deuterated analog | Accounts for extraction loss and matrix effects.[16] |

Step 4: Data Analysis and Biological Interpretation

Quantification is achieved by comparing the peak area of the endogenous compound to that of the internal standard and referencing a standard curve generated from the synthesized compound. The resulting quantitative data can then be used to assess changes in the levels of N-(3-Fluorophenethyl)dodecanamide in response to various physiological or pathological stimuli, providing insights into its potential biological function.

Conclusion and Future Directions

N-(3-Fluorophenethyl)dodecanamide stands at the frontier of lipidomics research—a molecule of high potential, yet to be explored. This guide provides a theoretical, yet scientifically grounded, framework for its investigation. By leveraging our extensive knowledge of the N-acyl amide family and employing state-of-the-art lipidomics technologies, the scientific community is well-equipped to uncover the role of this novel lipid. Future research should focus on confirming its endogenous presence, elucidating its precise biosynthetic and metabolic pathways, and identifying its molecular targets. Such studies will not only expand our fundamental understanding of lipid signaling but may also open new avenues for therapeutic intervention in neurological and metabolic diseases.

References

-

Dumlao, D. S., Buczynski, M. W., Norris, P. C., Harkewicz, R., & Dennis, E. A. (2011). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 724–736. [Link]

-

Wikipedia contributors. (2023, December 2). N-Acylamides. In Wikipedia, The Free Encyclopedia. [Link]

-

Saghatelian, A., & Cravatt, B. F. (2005). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Drug Discovery Today, 10(22), 1573-1578. [Link]

-

Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 566-589. [Link]

-

Kilaru, A., Isaac, G., Tamura, P., & Chapman, K. D. (2012). Lipidomic analysis of N-acylphosphatidylethanolamine molecular species in Arabidopsis suggests feedback regulation by N-acylethanolamines. Planta, 236(4), 1209–1222. [Link]

-

Shcherbakova, A. M., & Shcherbakov, D. N. (2022). Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile. Molecules, 27(13), 4104. [Link]

-

N-acyl Amides from Neisseria meningitidis and Their Role in Sphingosine Receptor Signaling. (2022). ACS Chemical Biology. [Link]

-

Mustufa, M., et al. (2018). Fatty acids and their amide derivatives from endophytes: new therapeutic possibilities from a hidden source. FEMS Microbiology Letters, 365(11). [Link]

-

Di Marzo, V., & Piscitelli, F. (2019). N-acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 803. [Link]

-

Piscitelli, F., et al. (2019). Targeted Lipidomics Investigation of N-acylethanolamines in a Transgenic Mouse Model of AD: A Longitudinal Study. Molecular Neurobiology, 56(1), 358-368. [Link]

-

Dumlao, D. S., et al. (2011). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. eScholarship, University of California. [Link]

-

Lipotype GmbH. Fatty Amides. Lipid Analysis. [Link]

-

Fowler, C. J. (2004). Fatty Acid Amide Signaling Molecules. Current Molecular Medicine, 4(8), 843-852. [Link]

-

Keereetaweep, J., & Chapman, K. D. (2015). Lipidomic analysis of endocannabinoid signaling: Targeted metabolite identification and quantification. OSTI.GOV. [Link]

-

National Center for Biotechnology Information. (2024). Lauryldiethanolamine. PubChem Compound Summary for CID 352309. [Link]

-

Parke-Davis Pharmaceutical Research Division. (1991). Metabolism of the acyl-CoA:cholesterol acyltransferase inhibitor 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide in rat and monkey. Omega-/beta-oxidation pathway. Drug Metabolism and Disposition, 19(3), 696-702. [Link]

-

Berdyshev, E. V., et al. (2000). Role of N-Acylethanolamines in Cell Signaling. Chemical Physics of Lipids, 108(1-2), 139-148. [Link]

-

Raboune, S., et al. (2014). Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation. Journal of Neurochemistry, 130(4), 517-531. [Link]

-

Chem-Impex International. 2-(4-Fluorophenyl)ethylamine hydrochloride. Product Information. [Link]

-

Tsuboi, K., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis, 10(19), 11065–11076. [Link]

-

National Center for Biotechnology Information. (2024). Lauric acid monoethanolamide. PubChem Compound Summary for CID 8899. [Link]

-

Wikipedia contributors. (2023, August 2). N-Acylethanolamine. In Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. (2024). p-Fluorophenethylamine. PubChem Compound Summary for CID 4653. [Link]

-

Tsuboi, K., et al. (2005). Molecular characterization of N-acylethanolamine-hydrolyzing acid amidase, a novel member of the choloylglycine hydrolase family with structural and functional similarity to acid ceramidase. The Journal of Biological Chemistry, 280(12), 11082-11092. [Link]

-

PrepChem.com. Synthesis of N-dodecanoylaminobenzene. [Link]

-

Han, X., & Gross, R. W. (2005). The foundations and development of lipidomics. Journal of Lipid Research, 46(10), 2031–2049. [Link]

-

Vrije Universiteit Amsterdam. (2024). Synthesis of n-isomers: Native and deuterium-labelled short-chain perfluoroalkane sulfonamide derivatives. Research Portal. [Link]

-

MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]

-

Semantic Scholar. (2020). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. [Link]

-

ResearchGate. (2014). How lipidomics provides new insight into drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Adhikari, K., et al. (2019). Targeting Modified Lipids during Routine Lipidomics Analysis using HILIC and C30 Reverse Phase Liquid Chromatography coupled to Mass Spectrometry. Scientific Reports, 9(1), 5085. [Link]

-

MDPI. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules. [Link]

-

LIPID MAPS. (2016). Three-dimensional enhanced lipidomics analysis combining UPLC, differential ion mobility spectrometry, and mass spectrometric se. [Link]

-

National Center for Biotechnology Information. (2019). Role of Syndecans in Lipid Metabolism and Human Diseases. PubMed. [Link]

-

MDPI. (2022). Reprogrammed Lipid Metabolism and the Lipid-Associated Hallmarks of Colorectal Cancer. Cancers. [Link]

-

ResearchGate. (2017). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. [Link]

- Google Patents. (2004). US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.

-

Elias, P. M., & Feingold, K. R. (2001). The mechanisms by which lipids coordinately regulate the formation of the protein and lipid domains of the stratum corneum: Role of fatty acids, oxysterols, cholesterol sulfate and ceramides as signaling molecules. Journal of Investigative Dermatology Symposium Proceedings, 6(3), 196-202. [Link]

-

Cheméo. Dodecanamide (CAS 1120-16-7) - Chemical & Physical Properties. [Link]

-

ResearchGate. (2023). Neophytadiene: Biological Activities and Drug Development Prospects. [Link]

Sources

- 1. The foundations and development of lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acylamides - Wikipedia [en.wikipedia.org]

- 3. lipotype.com [lipotype.com]

- 4. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification (Journal Article) | OSTI.GOV [osti.gov]

- 6. N-(3-Fluorophenethyl)dodecanamide | CAS 914381-27-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Lipidomic analysis of N-acylphosphatidylethanolamine molecular species in Arabidopsis suggests feedback regulation by N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molecular characterization of N-acylethanolamine-hydrolyzing acid amidase, a novel member of the choloylglycine hydrolase family with structural and functional similarity to acid ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. 3-氟苯乙胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. prepchem.com [prepchem.com]

- 16. lipidmaps.org [lipidmaps.org]

- 17. High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines [escholarship.org]

Chemoproteomic Profiling with Synthetic Fatty Acid Amides: A Technical Guide

Introduction: Illuminating the Lipid Interactome

Fatty acid amides (FAAs) represent a structurally diverse class of bioactive lipids, including the endocannabinoid anandamide (AEA) and the sleep-inducing lipid oleamide.[1] Despite their physiological significance in pain, sleep, and inflammation, the complete network of proteins that synthesize, transport, and degrade these lipids—the "FAA interactome"—remains partially obscured.

Standard proteomics fails to detect these transient lipid-protein interactions. This guide details the application of synthetic fatty acid amides —chemically engineered probes equipped with photo-affinity and bioorthogonal handles—to map these interactions with high specificity. By transitioning from static lipid analysis to dynamic Activity-Based Protein Profiling (ABPP) and Metabolic Labeling , researchers can deconvolve the mechanism of action for FAAs and their hydrolytic enzymes (e.g., FAAH).

The Chemical Biology Toolkit

The design of a synthetic FAA probe dictates its application. A robust probe requires three distinct functional elements, often referred to as the "Trifunctional Scaffold."

Probe Architecture

| Component | Function | Chemical Choice | Rationale |

| Recognition Element | Target Specificity | Arachidonoyl / Oleoyl tail | Mimics native lipid (AEA/Oleamide) to ensure physiological binding. |

| Reactive Group (Warhead) | Crosslinking | Diazirine (Photo-affinity) | Activated by UV (365nm) to form a carbene, covalently trapping low-affinity binders (receptors/transporters). |

| ** | Fluorophosphonate (ABPP) | Reacts specifically with the active site serine of hydrolases (e.g., FAAH). | |

| Reporter Handle | Detection/Enrichment | Terminal Alkyne | Small, biologically inert tag for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). |

Strategic Selection: Photo-Affinity vs. Activity-Based

-

Photo-Affinity Probes (PAPs): Use diazirine-functionalized FAAs to capture non-covalent interactors (e.g., CB1 receptors, Fatty Acid Binding Proteins). The carbene intermediate inserts into any nearby C-H or N-H bond, "freezing" the transient interaction.

-

Activity-Based Probes (ABPs): Use electrophilic "warheads" (e.g., fluorophosphonates or carbamates) to covalently modify the active site of enzymes like Fatty Acid Amide Hydrolase (FAAH). These probes only react with the active form of the enzyme.

Experimental Workflow: From Live Cells to Mass Spec

The following workflow describes the use of an alkynyl-diazirine-anandamide probe for global interactome mapping.

Visualization: The Chemoproteomic Pipeline

Caption: Integrated workflow for photo-affinity labeling of FAA-binding proteins. The critical "Click" step occurs post-lysis.

Detailed Protocol: In Situ Proteome Profiling

Scientific Integrity Note: This protocol utilizes a "competition control" (excess natural ligand) to distinguish specific binding from non-specific membrane insertion.

Phase 1: Probe Incubation & Crosslinking

-

Cell Culture: Grow HEK293T or relevant neuronal lines to 80-90% confluency.

-

Competition Control: Pre-incubate control plates with 10-50x excess of natural Anandamide (AEA) for 30 minutes.

-

Why? This saturates specific binding pockets, preventing the synthetic probe from binding.

-

-

Probe Addition: Add the Alkynyl-Diazirine-FAA probe (final conc: 1-10 µM) to cells. Incubate for 30–60 minutes at 37°C.

-

Caution: Avoid serum-rich media during incubation if possible, as albumin acts as a lipid sink.

-

-

UV Irradiation: Wash cells 2x with ice-cold PBS. Irradiate living cells (in PBS) with UV light (365 nm) for 10 minutes on ice.

Phase 2: Lysis & Click Chemistry (The "Click" Cocktail)

This step is the most prone to variability. The copper (I) oxidation state must be maintained.

-

Lysis: Harvest cells in lysis buffer (1% Triton X-100, 50 mM HEPES pH 7.5, protease inhibitors). Sonicate and clear lysate (16,000 x g, 10 min).

-

Protein Normalization: Adjust all samples to 2 mg/mL protein concentration.

-

The Reaction: Add reagents in the following strict order to the lysate (100 µL volume example):

-

Biotin-Azide (Tag): 100 µM final (from 10 mM DMSO stock).

-

TCEP (Reductant): 1 mM final (freshly prepared).

-

TBTA or THPTA (Ligand): 100 µM final (stabilizes Cu(I)).

-

CuSO4 (Catalyst): 1 mM final.

-

-

Incubation: Vortex and incubate for 1 hour at Room Temp (RT).

-

Precipitation: Add ice-cold Methanol/Chloroform (4:1) to precipitate proteins and remove excess unreacted reagents.

Phase 3: Enrichment & MS

-

Solubilization: Resuspend protein pellets in 1.2% SDS/PBS.

-

Affinity Purification: Incubate with Streptavidin-agarose beads (2 hours, RT).

-

Washing: Stringent washing (1% SDS, then 6M Urea) is critical to remove non-covalent binders.

-

Digestion: On-bead tryptic digestion overnight.

-

LC-MS/MS: Analyze peptides. Use "Label-Free Quantification" (LFQ) to compare Probe vs. Competition Control samples.

Target Identification & Validation

Distinguishing signal from noise is the primary challenge in lipid proteomics.

The Filtering Logic

A "Hit" must satisfy three criteria:

-

Enrichment: >4-fold intensity in Probe sample vs. No-Probe control.

-

Competition: >50% signal reduction in the presence of excess natural ligand (AEA).

-

Reproducibility: Identified in at least 2 biological replicates.

Pathway Context: The Endocannabinoid System

Understanding where your probe interacts requires mapping the targets back to the signaling pathway.

Caption: The synthetic probe mimics AEA, interacting with synthesis (NAPE-PLD), signaling (CB1), and degradation (FAAH) nodes.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background | Non-specific hydrophobic binding | Increase wash stringency (use 6M Urea or 1% SDS). Perform "Competition Control." |

| Low Signal | Poor Probe Solubility | Saponification: For long-chain FAAs (C18+), saponify with KOH before adding to BSA carrier [1]. |

| Copper Precipitation | Inefficient Ligand | Use THPTA instead of TBTA; it is more water-soluble and protects proteins from oxidation. |

| No "Specific" Hits | Probe doesn't mimic ligand | Verify biological activity of the probe (e.g., does it inhibit FAAH or bind CB1 in a functional assay?) before proteomics. |

References

-

Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments (JoVE). (2021). Link

-

Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. PMC - NIH. (2016). Link

-

Binding-based proteomic profiling and the fatty acid amides. OAText / PMC. (2018). Link

-

Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions. PMC. (2017). Link

-

Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. RSC Chemical Science. (2023). Link

Sources

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06116C [pubs.rsc.org]

- 3. oatext.com [oatext.com]

- 4. api.jove.com [api.jove.com]

The Structure-Activity Relationship of Phenethylamide Derivatives: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters and a vast array of synthetic psychoactive and therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of phenethylamide derivatives, focusing on their interactions with key biological targets within the dopaminergic, serotonergic, and adrenergic systems. We dissect the core scaffold into its primary modifiable regions—the aromatic ring, the ethylamine sidechain, and the amine/amide terminus—to elucidate how specific structural modifications dictate receptor affinity, selectivity, and functional activity. This document synthesizes field-proven insights with established pharmacological data, presenting detailed experimental protocols for SAR elucidation, including radioligand binding assays and functional screens. By explaining the causality behind experimental choices and observed SAR trends, this guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to rationally design novel ligands with optimized therapeutic profiles.

The Phenethylamide Core: A Privileged Scaffold in Neuropharmacology

The 2-phenethylamine structure, a phenyl ring connected to an amino group by a two-carbon chain, is a remarkably versatile and privileged scaffold in neuropharmacology. Nature employs this motif for essential catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine. Medicinal chemists, in turn, have systematically modified this core to develop a wide spectrum of drugs, including central nervous system stimulants, antidepressants, hallucinogens, and appetite suppressants.

The conversion of the terminal amine to an amide (phenethylamide ) introduces additional possibilities for hydrogen bonding and steric interactions, further diversifying the accessible chemical space and pharmacological profiles. Understanding the SAR of this class is paramount for designing next-generation therapeutics with enhanced potency and selectivity while minimizing off-target effects.

This guide will deconstruct the phenethylamide scaffold to analyze the SAR at its three principal regions of modification.

Core Scaffold and Key Modification Sites

The logical framework for analyzing the SAR of phenethylamide derivatives involves dissecting the molecule into three distinct regions where chemical substitutions most significantly impact biological activity.

Caption: General Phenethylamide Scaffold Highlighting Key Modification Regions.

SAR at Major Neuromodulatory Targets

The pharmacological effects of phenethylamide derivatives are defined by their affinity and functional activity at specific G-protein coupled receptors (GPCRs) and transporters. The following sections detail the SAR at the most critical of these targets.

Dopaminergic System: The Dopamine Transporter (DAT)

The dopamine transporter (DAT) is a primary target for many phenethylamine derivatives, which act as reuptake inhibitors to increase extracellular dopamine concentrations. This mechanism is central to the action of stimulants and some antidepressants.

Key SAR Insights for DAT Inhibition:

-

Aromatic Ring System: The nature of the aromatic ring is a significant determinant of potency. Inhibitory activity is enhanced in the order of phenyl < thiophenyl < substituted phenyl groups. However, certain substitutions, such as methoxy groups, can lead to a dramatic reduction or complete loss of DAT inhibitory activity.

-

Amine/Amide Substituents: The size and nature of the substituent on the nitrogen atom heavily influence activity. For 2-(alkyl amino)-1-arylalkan-1-one derivatives, smaller heterocyclic rings (e.g., a five-membered pyrrolidine ring) confer much stronger inhibitory activity than larger rings (e.g., a seven-membered azepane ring). This suggests a sterically constrained binding pocket.

-

Side-Chain Alkyl Groups: Compounds with longer alkyl groups attached to the arylethylamine backbone generally show stronger inhibitory activities.

-

Stereochemistry: Docking simulations and experimental data reveal a stereochemical preference. For certain potent inhibitors, the (S)-enantiomer is more stable in the DAT binding site, forming critical hydrogen bonds with residues like Asp79.

| Structural Modification | Effect on DAT Inhibition (IC50) | Rationale / Causality | Citations |

| Aromatic Ring | Phenyl -> Thiophenyl -> Substituted Phenyl | Increased Potency | Altered electronic properties and potential for additional interactions within the binding site. |

| Methoxy Substitution on Phenyl Ring | Drastically Reduced Potency | Unfavorable steric or electronic interactions that disrupt optimal binding. | |

| N-Substituent (Heterocycle) | 5-membered ring > 7-membered ring | Increased Potency | The binding pocket for the amine substituent is sterically restricted, favoring smaller groups. |

| Stereochemistry | (S)-enantiomer preferred for some analogs | Increased Potency | Optimal geometric fit and hydrogen bonding with key residues (e.g., Asp79) in the DAT binding site. |

Serotonergic System: 5-HT₂ₐ Receptors

Phenethylamines are a classic structural group of 5-HT₂ₐ receptor agonists, a target implicated in psychedelic effects, psychiatric disorders, and potentially novel therapeutics for depression.

Key SAR Insights for 5-HT₂ₐ Receptor Affinity:

-

Aromatic Ring Substitutions:

-

Positive Effect: Alkyl or halogen groups at the para position (R1) of the phenyl ring generally maintain or enhance binding affinity.

-

Negative Effect: In contrast, placing an alkoxy or nitro group at the same para position tends to decrease affinity.

-

-

N-Terminus (Amide) Modification: This is a critical area for modulating potency. While simple N-alkylation often reduces activity, N-benzyl substitution is a notable exception, capable of increasing affinity by up to 300-fold. This "superpotency" is attributed to specific interactions between the N-benzyl ring and key phenylalanine residues (Phe339/Phe340) in the receptor's binding pocket.

-

Oxygen-Containing Groups: The influence of oxygen-containing groups is highly position-dependent. An aromatic group at the N-terminus (R3) that itself contains an oxygen-containing substituent at its ortho position consistently increases binding affinity to the 5-HT₂ₐ receptor.

| Structural Modification | Effect on 5-HT₂ₐ Affinity (Ki) | Rationale / Causality | Citations |

| Phenyl Ring (para-position) | Alkyl or Halogen | Maintained or Increased Affinity | Favorable steric and electronic profile for the receptor's lipophilic pocket. |

| Alkoxy or Nitro | Decreased Affinity | Unfavorable interactions, possibly due to electronic effects or steric hindrance. | |

| N-Terminus | N-Benzyl Substitution | Dramatically Increased Affinity | Specific π-π stacking or hydrophobic interactions with Phe339/Phe340 in the binding site. |

| N-Allyl Groups (on tryptamine analogs) | Negative Influence | Steric clash or unfavorable conformation within the binding pocket. |

Adrenergic System: α and β Receptors

The endogenous catecholamines are phenethylamines, and their interaction with adrenergic receptors is fundamental to sympathetic nervous system function. SAR studies guide the design of selective agonists and antagonists for treating cardiovascular and respiratory conditions.

Key SAR Insights for Adrenergic Receptor Activity:

-

Core Requirements for High Potency: Maximal direct-acting agonist activity at both α and β receptors requires two key features:

-

Catechol Ring: Hydroxyl groups at the meta- and para-positions of the phenyl ring are critical for high potency.

-

β-Hydroxyl Group: A hydroxyl group on the β-carbon of the ethylamine sidechain is essential for full agonist activity and enhances affinity.

-

-

Receptor Selectivity:

-

β-Selectivity: Increasing the steric bulk of the N-alkyl substituent (e.g., moving from methyl in epinephrine to isopropyl in isoproterenol) dramatically increases selectivity for β-receptors over α-receptors.

-

α-Selectivity: While bulky N-groups reduce α-activity, substitutions on the phenyl ring, particularly at the meta position, can enhance α-receptor activity.

-

-

Stereochemistry: For β-hydroxylated phenethylamines, the (R)-enantiomer is consistently more potent at both α and β receptors, with α₂ receptors showing particularly pronounced stereoselectivity.

| Structural Modification | Effect on Adrenergic Activity | Receptor Selectivity | Citations |

| Catechol Ring (meta- & para-OH) | Essential for High Potency | α and β | |

| β-Hydroxyl Group | Essential for Full Agonism | α and β | |

| N-Substitution (Large Alkyl) | Maintained or Increased Potency | Favors β over α | |

| Stereochemistry (β-OH) | (R)-enantiomer is more potent | α and β |

Methodologies for SAR Elucidation: A Self-Validating Workflow

A robust SAR investigation relies on a synergistic combination of experimental assays and computational modeling. The causality for this multi-pronged approach is clear: experimental assays provide empirical data on affinity and function, while computational methods offer a structural rationale for these findings.

Caption: Experimental and Computational Workflow for SAR Investigation.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

Causality: This protocol is chosen to directly measure the binding affinity of a test compound for a specific receptor target. It is a foundational experiment in pharmacology that quantifies the "stickiness" of a ligand to its receptor by competing against a known radiolabeled ligand.

Methodology (Example: 5-HT₂ₐ Receptor):

-

Preparation of Membranes: Culture HEK293 cells stably expressing the human 5-HT₂ₐ receptor. Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in fresh buffer. Determine protein concentration using a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Cell membranes (20-40 µg protein/well).

-

Radioligand (e.g., [³H]ketanserin) at a concentration near its Kd value.

-

Varying concentrations of the unlabeled test compound (phenethylamide derivative), typically from 10⁻¹¹ M to 10⁻⁵ M.

-

For non-specific binding (NSB) control wells, add a high concentration of a known non-radioactive antagonist (e.g., 10 µM mianserin).

-

For total binding (B₀) control wells, add vehicle instead of the test compound.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total DPM - NSB DPM.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Dopamine Reuptake Inhibition Assay (IC₅₀)

Causality: While binding assays measure affinity, they do not assess function. This protocol is selected to measure the functional ability of a compound to inhibit the action of the dopamine transporter, providing a direct measure of its potency as a reuptake inhibitor.

Methodology:

-

Cell Preparation: Use cells endogenously or recombinantly expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells. Plate the cells in a 96-well format and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of the test phenethylamide derivative for 10-20 minutes at 37°C.

-

Initiation of Uptake: Add [³H]dopamine to each well at a final concentration of approximately 10-20 nM.

-

Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C. This time is kept short to measure the initial rate of uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.

-

Cell Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]dopamine taken up by the cells using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of dopamine uptake inhibition versus the log concentration of the test compound. Use non-linear regression to fit a dose-response curve and determine the IC₅₀ value.

Conclusion and Future Perspectives

The structure-activity relationships of phenethylamide derivatives are a well-defined yet continually evolving field. The core principles—modification of the aromatic ring, ethylamine sidechain, and N-terminus—provide a robust framework for modulating activity at dopaminergic, serotonergic, and adrenergic targets. Phenyl ring substitutions fine-tune electronic and steric properties, side-chain modifications impact metabolic stability and potency, and N-terminal substitutions are a powerful tool for dictating receptor selectivity.

The future of drug design in this chemical class will increasingly rely on integrating these classical SAR principles with structure-based design. As high-resolution crystal structures of more GPCRs and transporters become available, computational docking and molecular dynamics simulations will move from being rationalization tools to truly predictive engines. This will enable the in silico design of derivatives with highly specific "polypharmacology" profiles or, conversely, unprecedented selectivity, paving the way for novel therapeutics with improved efficacy and reduced side effects for a range of neuropsychiatric and cardiovascular disorders.

References

-

Kim, M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

-

Kundla, A., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

- Dean, B., et al. (2013).

-

Kundla, A., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. Available at: [Link]

-

Aswathanarayanappa, C., et al. (2012). Phenethylamide derivatives: Synthesis and evaluation of antimicrobial and antioxidant activity. Der Pharma Chemica. Available at: [Link]

-

Walji, A. M., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. Available at: [Link]

-

Sungkyunkwan University. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

-

KoreaScience. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]

-

Consensus. (n.d.). Structure-activity relationship of phenethylamines at alpha and beta adrenergic receptors. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

-

Consensus. (n.d.). Pharmacological interactions of phenethylamine with adrenergic receptors. Retrieved from [Link]

- Adrenergic Agents. (2

Methodological & Application

In vitro assay protocols for fatty acid amide hydrolase (FAAH) substrates

An Application Guide to In Vitro Assay Protocols for Fatty Acid Amide Hydrolase (FAAH)

Authored by: A Senior Application Scientist

Abstract

Fatty Acid Amide Hydrolase (FAAH) is a critical serine hydrolase that terminates the signaling of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides.[1][2][3] By hydrolyzing these lipids, FAAH plays a pivotal role in regulating a wide array of physiological processes, including pain, inflammation, and mood.[4][5] Consequently, FAAH has emerged as a significant therapeutic target for the development of novel analgesics, anxiolytics, and anti-inflammatory agents.[6][7][8] The robust in vitro characterization of FAAH activity and the screening of its inhibitors are foundational to these drug discovery efforts. This guide provides a comprehensive overview of the principal in vitro assay methodologies, offering detailed, field-proven protocols for researchers in academia and the pharmaceutical industry. We delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis to guide assay selection.

The Central Role of FAAH in Endocannabinoid Signaling

The endocannabinoid system (ECS) is a crucial neuromodulatory system. Its primary lipid mediators, anandamide (AEA) and 2-arachidonoyl glycerol (2-AG), act as retrograde messengers, binding to cannabinoid receptors (CB1 and CB2) to modulate neurotransmitter release.[2][9] FAAH, an integral membrane protein, is the primary enzyme responsible for terminating AEA signaling by hydrolyzing it into arachidonic acid (AA) and ethanolamine (EA).[2][6][10] Pharmacological inhibition of FAAH elevates the endogenous levels of AEA, thereby potentiating cannabinoid receptor activation in a site- and event-specific manner.[6][7] This indirect potentiation is an attractive therapeutic strategy that may avoid the undesirable side effects associated with direct CB1 agonists.[2][7]

Caption: FAAH terminates anandamide (AEA) signaling in the postsynaptic neuron.

Principles of FAAH Activity Assays

Measuring FAAH activity in vitro involves incubating an enzyme source (e.g., recombinant FAAH, cell lysates, or tissue microsomes) with a suitable substrate and quantifying either the disappearance of the substrate or the appearance of a product over time. The choice of assay depends on the specific research question, required throughput, sensitivity, and available equipment. The most common methodologies are:

-

Chromatographic Assays (LC-MS/MS): Considered the gold standard for specificity and sensitivity, these assays directly measure the formation of native products from native substrates.

-

Fluorometric Assays: Ideal for high-throughput screening (HTS), these assays use synthetic substrates that release a fluorescent product upon hydrolysis.

-

Radiometric Assays: A highly sensitive, traditional method that uses radiolabeled substrates to track product formation.

Chromatographic Assays via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled specificity by separating the reaction products and identifying them based on their unique mass-to-charge ratios. This method is ideal for validating hits from HTS campaigns and for detailed kinetic studies with native substrates.

Expertise & Rationale

The core of this assay is the use of a stable isotope-labeled substrate, such as anandamide-d4 (AEA-d4), where four hydrogen atoms in the ethanolamine moiety are replaced with deuterium.[1] FAAH hydrolyzes this substrate to produce ethanolamine-d4 (EA-d4). The advantage is twofold:

-

Specificity: The mass of the product (EA-d4) is different from the endogenous, unlabeled ethanolamine, eliminating background interference from the biological matrix.

-

Quantification: A known amount of a different isotope-labeled internal standard (e.g., ¹³C₂-EA) is added to each sample before processing.[1] This standard corrects for variations in sample extraction and instrument response, ensuring highly accurate quantification.

Detailed Protocol: LC-MS/MS FAAH Activity Assay

This protocol is adapted from established methods for measuring FAAH activity in recombinant enzyme preparations or tissue homogenates.[1][11]

A. Materials & Reagents

-

Enzyme Source: Recombinant human FAAH (rhFAAH) or tissue microsomes.

-

Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA and 0.1% (w/v) BSA. Rationale: FAAH exhibits optimal activity at a slightly alkaline pH of ~9.0.[11]

-

Substrate: Anandamide-d4 (d₄-AEA) stock solution (10 mM in DMSO).

-

Internal Standard (IS): ¹³C₂-Ethanolamine (¹³C₂-EA) stock solution (1 mM in water).

-

Stop Solution: Acetonitrile (ACN) containing 1% formic acid.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

LC Column: HILIC (hydrophilic interaction liquid chromatography) column. Rationale: HILIC provides excellent retention and separation for polar analytes like ethanolamine.[1]

B. Procedure

-

Enzyme Preparation: Dilute the FAAH enzyme source to the desired concentration (e.g., 5-10 µg/mL) in ice-cold Assay Buffer.

-

Reaction Setup: In a microcentrifuge tube, add:

-

90 µL of diluted enzyme solution.

-

For inhibitor studies, add 1 µL of inhibitor (in DMSO) or DMSO vehicle control. Pre-incubate for 15 minutes at 37°C.

-

-

Initiate Reaction: Add 10 µL of d₄-AEA substrate, diluted in Assay Buffer to a final concentration of 10-20 µM. Rationale: This concentration is near the reported Km for anandamide (~12.3 µM), ensuring the reaction rate is sensitive to changes in enzyme activity.[1]

-

Incubation: Incubate at 37°C for 15-30 minutes. Ensure the reaction is within the linear range of product formation.

-

Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold Stop Solution containing the internal standard (final concentration ~100 nM ¹³C₂-EA).

-

Sample Processing: Vortex vigorously, then centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated protein.

-

Analysis: Transfer the supernatant to an LC-MS vial. Inject a suitable volume (e.g., 5-10 µL) onto the HILIC column.

-

LC-MS/MS Detection: Use a gradient elution from high to low organic mobile phase. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the product and internal standard (e.g., d₄-EA: m/z 66→48; ¹³C₂-EA: m/z 64→46).[1]

C. Data Analysis

-

Calculate the peak area ratio of the analyte (d₄-EA) to the internal standard (¹³C₂-EA).

-

Generate a standard curve using known concentrations of d₄-EA to determine the amount of product formed.

-

Express FAAH activity as nmol of product formed per minute per mg of protein.

Fluorescence-Based Assays for High-Throughput Screening (HTS)

Fluorometric assays are the workhorse for HTS of FAAH inhibitors due to their simplicity, speed, and amenability to automation in 96- or 384-well plate formats.[12]

Expertise & Rationale

These assays employ a synthetic substrate where a fatty acid (often arachidonic acid) is amide-linked to a non-fluorescent coumarin derivative, such as 7-amino-4-methylcoumarin (AMC).[13][14] FAAH cleaves this substrate, releasing the highly fluorescent AMC product. The rate of increase in fluorescence is directly proportional to FAAH activity.[12][15] A key element for a trustworthy protocol is the inclusion of a background control. For test compounds, a parallel reaction containing a potent FAAH inhibitor is run. Any signal in this well is considered background (e.g., compound fluorescence or non-specific hydrolysis) and is subtracted from the test well signal.[13]

Caption: A typical high-throughput screening workflow for FAAH inhibitors.

Detailed Protocol: HTS Fluorometric FAAH Assay

This protocol is based on commercially available kits and published HTS methods.[12][13][14][16]

A. Materials & Reagents

-

Enzyme Source: Human recombinant FAAH.

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA.[16]

-

Fluorogenic Substrate: Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA) stock (10 mM in DMSO).

-

Positive Control Inhibitor: A known FAAH inhibitor like JZL195 or URB597.[14][15]

-

Assay Plate: Black, opaque, flat-bottom 96- or 384-well plates.

-

Plate Reader: Fluorescence plate reader capable of excitation at ~360 nm and emission at ~465 nm.[13]

B. Procedure

-

Compound Plating: Using an automated liquid handler or multichannel pipette, dispense 1 µL of test compounds (dissolved in DMSO) and controls into the wells of the assay plate.

-

Test Wells: Test compound.

-

100% Activity Control (Negative Control): 1 µL DMSO.

-

0% Activity Control (Positive Control): 1 µL of a potent FAAH inhibitor (e.g., 10 µM final concentration).

-

-

Enzyme Preparation: Dilute FAAH enzyme in Assay Buffer to a concentration that yields a robust signal within a 30-minute assay window (empirically determined).

-

Enzyme Addition: Add 50 µL of the diluted FAAH enzyme solution to all wells.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.[12]

-

Substrate Preparation: Dilute the AAMCA stock solution in Assay Buffer to a working concentration of 20 µM (for a 10 µM final concentration). Protect from light.

-

Initiate Reaction: Add 50 µL of the AAMCA working solution to all wells to start the reaction.

-

Fluorescence Reading: Immediately transfer the plate to a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity kinetically (one reading every 60 seconds) for 30 minutes.[12]

C. Data Analysis

-

For each well, calculate the rate of reaction (slope of fluorescence units vs. time).

-

Normalize the data: % Inhibition = 100 * (1 - [Rate_compound - Rate_pos_ctrl] / [Rate_neg_ctrl - Rate_pos_ctrl]).

-

Plot % Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Radiometric Assays

Radiometric assays are a classic, highly sensitive method for studying enzyme kinetics and inhibition. They rely on the use of a substrate labeled with a radioisotope, such as tritium (³H) or carbon-14 (¹⁴C).

Expertise & Rationale

The most common substrate is [¹⁴C-ethanolamine]-AEA.[10] FAAH hydrolyzes this substrate into arachidonic acid and [¹⁴C]-ethanolamine. The key to this assay is the effective separation of the polar product ([¹⁴C]-ethanolamine) from the lipophilic substrate ([¹⁴C]-AEA). This is typically achieved by a biphasic liquid-liquid extraction. After stopping the reaction, a chloroform/methanol mixture is added, which partitions the unreacted lipophilic substrate into the lower organic phase, while the polar radiolabeled product remains in the upper aqueous phase. The radioactivity in the aqueous phase is then quantified by liquid scintillation counting and is directly proportional to FAAH activity.

Detailed Protocol: Radiometric FAAH Assay

This protocol is adapted from methods described for measuring FAAH activity in brain homogenates.[10][17]

A. Materials & Reagents

-

Enzyme Source: Rat brain homogenate or cell lysates.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL fatty acid-free BSA.

-

Radiolabeled Substrate: Anandamide [ethanolamine-1-¹⁴C] ([¹⁴C]-AEA), specific activity ~50-60 mCi/mmol.

-

Stop Solution: Chloroform/Methanol (1:1, v/v).

-

Scintillation Cocktail: A suitable cocktail for aqueous samples.

B. Procedure

-

Enzyme Preparation: Prepare tissue homogenate (e.g., 10 mg/mL) in ice-cold Assay Buffer.

-

Reaction Setup: In a glass tube, add:

-

450 µL of Assay Buffer.

-

50 µL of enzyme preparation.

-

For inhibitor studies, add test compound or vehicle and pre-incubate for 15 minutes at 37°C.

-

-

Initiate Reaction: Add 10 µL of [¹⁴C]-AEA (diluted in ethanol or DMSO) to a final concentration of 10 µM.

-

Incubation: Incubate in a shaking water bath at 37°C for 20 minutes.

-

Terminate Reaction: Stop the reaction by adding 1 mL of ice-cold Chloroform/Methanol (1:1).

-

Phase Separation: Vortex the tubes vigorously for 30 seconds. Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.

-

Quantification: Carefully transfer 500 µL of the upper aqueous phase to a scintillation vial. Add 5 mL of scintillation cocktail.

-

Counting: Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

C. Data Analysis

-

Convert CPM to pmol of product formed based on the specific activity of the [¹⁴C]-AEA stock.

-

Calculate FAAH activity, typically expressed as pmol/min/mg protein.

-

For inhibition studies, calculate the IC₅₀ as described for the fluorometric assay.

Data Presentation and Comparative Analysis

Choosing the right assay is critical. The following tables summarize key kinetic parameters and provide a comparison of the methodologies.

Table 1: Representative Kinetic Parameters for FAAH

| Substrate | Enzyme Source | KM (µM) | Vmax (nmol/min/mg) | Reference |

| d₄-AEA | Recombinant human FAAH | 12.3 | 27.6 | [1] |

| Anandamide | Human Brain FAAH | 2.0 | 0.8 | [18] |

| Oleamide | Rat Liver FAAH | 104 | 5.7 | [19] |

Note: Kinetic parameters can vary significantly based on enzyme source, purity, and assay conditions (e.g., buffer composition, presence of detergents).

Table 2: Comparison of In Vitro FAAH Assay Methods

| Feature | LC-MS/MS Assay | Fluorometric Assay | Radiometric Assay |

| Principle | Mass-based detection of product | Fluorescence detection of product | Radioactivity detection of product |

| Substrate | Native or Isotope-labeled | Synthetic fluorogenic | Radiolabeled native |

| Throughput | Low to Medium | High | Medium |

| Sensitivity | Very High | High | Very High |

| Specificity | Very High | Moderate (prone to fluorescence interference) | High |

| Cost | High (instrumentation) | Low to Medium | High (isotopes, waste disposal) |

| Primary Use | Hit validation, kinetic studies | HTS, inhibitor screening | Mechanistic studies, kinetics |

Assay Validation and Troubleshooting

A robust assay is a self-validating system. Always include appropriate controls to ensure data integrity.

-

Positive Control: A known inhibitor should yield an IC₅₀ value within the expected range.

-

Negative Control: DMSO or vehicle should show no inhibition.

-

Z'-factor: For HTS assays, the Z'-factor should be calculated to assess assay quality. A Z' > 0.5 indicates an excellent assay.

Caption: A logical flowchart for troubleshooting common FAAH assay issues.

Conclusion

The selection of an appropriate in vitro assay is fundamental to the successful investigation of FAAH enzymology and the discovery of its inhibitors. High-specificity LC-MS/MS methods are invaluable for detailed characterization and validation, while high-throughput fluorometric assays are essential for screening large compound libraries. Radiometric assays continue to offer a highly sensitive option for specific applications. By understanding the principles, advantages, and limitations of each method, and by implementing robust, self-validating protocols, researchers can generate high-quality, reliable data to advance our understanding of the endocannabinoid system and develop novel therapeutics.

References

-

Ghaffari, M. et al. (2012). Stable isotope liquid chromatography-tandem mass spectrometry assay for fatty acid amide hydrolase activity. PubMed. Available at: [Link]

-

Bradshaw, H. B., & Di Marzo, V. (2010). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. PMC. Available at: [Link]

-

Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System. ACS Publications. Available at: [Link]

-

Bristol Myers Squibb. (2025). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. Available at: [Link]

-

Starowicz, K., & Di Marzo, V. (2013). Endocannabinoid modulation by FAAH and MGL inhibitors of GABAA-mediated synaptic transmission in the periaqueductal grey. British Journal of Pharmacology - Ovid. Available at: [Link]

-

Murataeva, N., Straiker, A., & Mackie, K. (2014). The Endocannabinoid Signaling System in the CNS: A Primer. PMC - NIH. Available at: [Link]

-

Forster, L., Schulze Elfringhoff, A., & Lehr, M. (2009). High-performance liquid chromatographic assay with fluorescence detection for the evaluation of inhibitors against fatty acid amide hydrolase. PubMed. Available at: [Link]

-

Bisogno, T., et al. (1999). A sensitive and specific radiochromatographic assay of fatty acid amide hydrolase activity. Analytical Biochemistry. Available at: [Link]

-

Wilson, S. J., et al. (2006). Ex Vivo Imaging of Fatty Acid Amide Hydrolase Activity and Its Inhibition in the Mouse Brain. The Journal of Neuroscience. Available at: [Link]

-

Ghaffari, M., et al. (2012). Stable isotope liquid chromatography-tandem mass spectrometry assay for fatty acid amide hydrolase activity. ResearchGate. Available at: [Link]

-

Bari, M., Feole, M., & Maccarrone, M. (2016). Assay of FAAH Activity. PubMed. Available at: [Link]

-

Elabscience. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Available at: [Link]

-

Ahn, K., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. PMC. Available at: [Link]

-

Granchi, C., et al. (2020). The endocannabinoid hydrolase FAAH is an allosteric enzyme. PMC - NIH. Available at: [Link]

-

Jian, W., et al. (2010). Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma. PubMed. Available at: [Link]

-

O'Neal, M. A., & Cravatt, B. F. (2001). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. ResearchGate. Available at: [Link]

-

Granchi, C., et al. (2020). The endocannabinoid hydrolase FAAH is an allosteric enzyme. ResearchGate. Available at: [Link]

-

Nall, A. M., et al. (2018). Role for fatty acid amide hydrolase (FAAH) in the leptin-mediated effects on feeding and energy balance. PNAS. Available at: [Link]

-

Boger, D. L., et al. (2005). Development of highly sensitive fluorescent assays for fatty acid amide hydrolase. PMC. Available at: [Link]

-

Wilson, A. A., et al. (2012). Radiosynthesis and Evaluation of [11C-Carbonyl]-Labeled Carbamates as Fatty Acid Amide Hydrolase Radiotracers for Positron Emission Tomography. PMC - PubMed Central. Available at: [Link]

-

Deutsch, D. G. (2016). The fatty acid amide hydrolase (FAAH). ResearchGate. Available at: [Link]

-

Pipicelli, G. B., et al. (2015). Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo Verbana. PMC. Available at: [Link]

-

van der Aart, J., et al. (2017). Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. PMC. Available at: [Link]

-

Rupa Health. FAAH. Available at: [Link]

Sources

- 1. Stable isotope liquid chromatography-tandem mass spectrometry assay for fatty acid amide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FAAH | Rupa Health [rupahealth.com]

- 6. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 10. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. caymanchem.com [caymanchem.com]

- 15. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo Verbana - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assay in Summary_ki [bindingdb.org]

- 17. Radiosynthesis and Evaluation of [11C-Carbonyl]-Labeled Carbamates as Fatty Acid Amide Hydrolase Radiotracers for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A sensitive and specific radiochromatographic assay of fatty acid amide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Note: HPLC Separation Strategies for Fluorinated Fatty Amides

Introduction

Fluorinated fatty amides represent a unique intersection of lipid chemistry and fluorous phase science. Unlike standard fatty amides used in polymer slip agents or endocannabinoid signaling, fluorinated analogs possess distinct physicochemical properties: extreme hydrophobicity coupled with lipophobicity (the "fluorine effect"), low solubility in common organic solvents, and a lack of conjugated chromophores.

This guide addresses the critical analytical challenges:

-

Retention Drift: Caused by the "sticky" nature of fluorine aggregates.

-

Detection Limits: Saturated fluorinated chains are invisible to standard UV (>210 nm).

-

Solubility: Preventing sample precipitation within the autosampler or column head.

Physicochemical Considerations & Column Selection

The separation logic depends entirely on the Degree of Fluorination .

-

Standard C18 Phases: Dominated by solvophobic interactions. Effective for separating amides by carbon chain length (e.g., C8 vs. C12). However, they often fail to resolve compounds differing only by the number of fluorine atoms (e.g., H-for-F substitution).

-

Fluorous Stationary Phases (PFP / FluoroFlash): These utilize fluorophilic interactions.[1] They are essential when separating homologous series where the fluorine content varies.

Decision Matrix: Column Selection

Caption: Logic flow for selecting the appropriate stationary phase based on analyte fluorination profile.

Detection Systems

Critical Warning: Do not rely on UV detection (210 nm) for fluorinated fatty amides unless they contain an aromatic headgroup. The C-F bond does not provide a useful chromophore, and mobile phase absorption at low wavelengths will obscure analyte peaks.

| Detector | Suitability | Notes |

| UV/Vis | Low | Only useful for aromatic amides. High background noise with gradients. |

| CAD | High | Charged Aerosol Detection is the gold standard here. Uniform response factor, independent of chemical structure.[2] |

| ELSD | Medium | Good alternative to CAD but often less sensitive and non-linear. |

| MS (ESI+) | High | Essential for identification. Use Ammonium Acetate to facilitate ionization ( |

Experimental Protocols

Protocol A: The "Workhorse" Method (C18 + CAD/MS)

Best for: Routine purity checks of perfluorinated amides.

Sample Preparation:

-

Solvent: Dissolve samples in 50:50 Methanol:Tetrahydrofuran (THF). Pure methanol often fails to solvate long-chain fluorinated amides.

-

Concentration: 0.1 – 0.5 mg/mL.

Chromatographic Conditions:

-

Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Note: Do not use Methanol as Mobile Phase B if backpressure is a concern; fluorinated compounds in MeOH are highly viscous.

-

-

Flow Rate: 0.4 mL/min.

-

Temperature: 50°C (Elevated temperature is crucial to reduce viscosity and improve mass transfer of fluorinated tails).

Gradient Table:

| Time (min) | %B | Curve |

|---|---|---|

| 0.0 | 40 | Initial hold |

| 1.0 | 40 | - |

| 10.0 | 95 | Linear |

| 12.0 | 95 | Wash |

| 12.1 | 40 | Re-equilibration |

| 15.0 | 40 | End |

Protocol B: The "Fluorous Selectivity" Method (PFP Phase)

Best for: Separating fluorinated amides from non-fluorinated impurities or separating homologs.

Rationale: PFP phases provide "orthogonal" selectivity.[4] While C18 retains based on hydrophobicity, PFP retains based on dipole-dipole interactions and shape selectivity, which is sensitive to the electron-withdrawing nature of fluorine.

Chromatographic Conditions:

-

Column: Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP, 2.1 x 100 mm, 2.6 µm.

-

Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 4.5).

-

Mobile Phase B: Methanol.[5]

-

Note: Methanol is preferred here over Acetonitrile as it enhances the

and dipole interactions on the PFP ring.

-

-

Flow Rate: 0.3 mL/min.

-

Temperature: 40°C.

Gradient Table:

| Time (min) | %B | Note |

|---|---|---|

| 0.0 | 50 | - |

| 15.0 | 100 | Shallow gradient maximizes selectivity |

| 18.0 | 100 | - |

| 18.1 | 50 | - |

| 23.0 | 50 | Extended equilibration required for PFP |

Troubleshooting & Optimization

The "Ghost Peak" Phenomenon

Fluorinated compounds have a high affinity for PTFE (Teflon) tubing.

-

Symptom: Carryover peaks in blank injections.

-

Fix: Replace PTFE solvent lines with PEEK or Stainless Steel. Use a needle wash of 100% Isopropanol or THF.

Solubility Crash

-

Symptom: Poor peak area reproducibility or pressure spikes.

-

Fix: The "Sandwich" Injection.

-

Draw 5 µL Mobile Phase B (Strong solvent).

-

Draw Sample.

-

Draw 5 µL Mobile Phase B.

-

This prevents the sample from hitting the aqueous mobile phase A immediately upon injection.

-

Workflow Visualization

Caption: Operational workflow emphasizing solvation and detection steps critical for fluorinated lipids.

References

-

Restek Corporation. (2020). PFAS LC Column Anatomy: Which Phase, Dimensions, and Particle Type Are Best? Retrieved from [Link]

-

Thermo Fisher Scientific. (2020). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC International. Retrieved from [Link]

-

Regalado, E. L., et al. (2015).[1] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals. Journal of Chromatography A. Retrieved from [Link]

-

Xia, H., et al. (2014).[6] Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry.[7] Retrieved from [Link]

-

Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Retrieved from [Link]

Sources

- 1. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hplc.eu [hplc.eu]

- 3. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases | Waters [waters.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. aocs.org [aocs.org]

- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting low recovery of N-(3-Fluorophenethyl)dodecanamide in LC-MS

Topic: Low Recovery of N-(3-Fluorophenethyl)dodecanamide

Executive Summary

N-(3-Fluorophenethyl)dodecanamide is a highly lipophilic fatty acid amide (FAA). Its structure combines a long hydrophobic tail (C12 dodecyl chain) with an aromatic head group. The primary cause of "low recovery" for this class of molecules is rarely degradation; rather, it is Non-Specific Binding (NSB) to laboratory consumables and solubility limits in aqueous mobile phases.

This guide moves beyond generic advice to address the specific physicochemical behavior of long-chain amides.

Phase 1: The "Disappearing" Analyte (Non-Specific Binding)

The Symptom: Your calibration curve is non-linear at the lower end, or QC samples show <50% recovery compared to a post-extraction spike, particularly in neat solvents.

The Mechanism: With a predicted LogP > 5, this molecule is aggressively hydrophobic. In aqueous solutions (even 20-30% organic), the dodecyl tail drives the molecule out of the solvent and onto the hydrophobic surfaces of polypropylene (PP) tubes, pipette tips, and well plates. This is not a chemical loss; it is a physical adsorption loss.

Troubleshooting Protocol: The Surface & Solvent Challenge

Do not assume your standard preparation is accurate. Validate your container and solvent system first.

Step 1: Solvent Optimization

-

Standard: Prepare stock solutions in 100% Methanol (MeOH) or Acetonitrile (ACN).

-

Working Solutions: Never dilute this analyte into <40% organic solvent for storage.

-

The Fix: Ensure your final sample diluent (injection solvent) contains at least 40-50% organic solvent . If peak shape suffers due to strong solvent effects, reduce injection volume rather than reducing organic content.

Step 2: Container Selection Perform the following "Sequential Transfer Test" to quantify NSB:

-

Prepare a 10 nM solution in your current sample diluent (e.g., 10% ACN).

-

Place in a standard PP tube. Vortex and wait 10 mins.

-

Transfer the solution to a new PP tube. Wait 10 mins.

-

Repeat for 3 transfers.

-

Analyze all tubes. If signal drops sequentially (Tube 1 > Tube 2 > Tube 3), you have critical NSB.

Solution: Switch to Glass vials (silanized if possible) or Low-Bind Polypropylene plates.

Visual Logic: NSB Decision Tree

Figure 1: Decision logic for diagnosing and mitigating non-specific binding (NSB) losses.

Phase 2: Extraction & Matrix Effects

The Symptom: Recovery is good in neat solvent but poor in plasma/tissue.

The Mechanism:

-

Protein Entrapment: In Protein Precipitation (PPT), highly lipophilic drugs can co-precipitate with the protein pellet rather than staying in the supernatant.

-

Phospholipid Suppression: The dodecyl chain mimics endogenous phospholipids (phosphatidylcholines). If these co-elute, they will suppress the ionization of your analyte.

Comparative Extraction Protocol

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Recommendation |

| Solvent | ACN or MeOH (1:3 ratio) | MTBE or Hexane:Ethyl Acetate | Use LLE |

| Recovery Risk | High (Entrapment in pellet) | Low (Analyte partitions to organic) | LLE provides cleaner extracts. |

| Matrix Cleanliness | Dirty (Lipids remain) | Clean (Phospholipids removed) | LLE reduces ion suppression. |

The "Rescue" Protocol for PPT: If you must use PPT, do not use 100% ACN.

-

Add 1% Formic Acid to your precipitation solvent. This disrupts protein binding.[1]

-